molecular formula C14H13ClN2O2S B1520394 N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide CAS No. 1235441-48-1

N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide

Cat. No.: B1520394
CAS No.: 1235441-48-1
M. Wt: 308.8 g/mol
InChI Key: FQQWGHGXXLNTOG-UHFFFAOYSA-N
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Description

N-[4-(2-Chloropropanamido)phenyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a central thiophene ring linked to a phenyl group substituted with a 2-chloropropanamido moiety. This compound is commercially available as a synthetic building block for pharmaceutical and chemical research, with applications in drug discovery and material science . Its structure combines electron-withdrawing (chlorine) and hydrogen-bonding (amide) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[4-(2-chloropropanoylamino)phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-9(15)13(18)16-10-4-6-11(7-5-10)17-14(19)12-3-2-8-20-12/h2-9H,1H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQWGHGXXLNTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide primarily involves:

  • Starting Material: 4-Amino-substituted thiophene-2-carboxamide derivative.
  • Acylation Agent: 2-Chloropropionyl chloride.
  • Reaction Medium: Polar aprotic solvent such as dimethylformamide (DMF).
  • Base: Potassium carbonate (K2CO3) to neutralize the hydrochloric acid generated and promote nucleophilic substitution.
  • Temperature: Typically performed at low temperatures initially (ice bath) followed by room temperature stirring overnight.
  • Work-up: Precipitation by pouring reaction mixture into ice, filtration, washing, and crystallization.

This approach is a classical nucleophilic acyl substitution where the amino group on the thiophene derivative attacks the acyl chloride, forming the amide bond with concomitant release of HCl, which is scavenged by the base.

Detailed Procedure and Reaction Conditions

Based on the synthesis reported by Fouad et al. (2018), the preparation involves:

Step Reagents and Conditions Description
1 Aminothiophene (2.27 g, 10 mmol), K2CO3 (1.38 g, 10 mmol), DMF (20 mL), ice bath stirring 10 min Preparation of reaction mixture with base and substrate cooled to reduce side reactions
2 Addition of 2-chloropropionyl chloride (30 mmol) dropwise Controlled addition to minimize exothermic reaction and ensure complete acylation
3 Stirring at room temperature overnight Allows complete reaction and formation of amide bond
4 Pouring into crushed ice Induces precipitation of product
5 Filtration, washing with water Isolation and purification of crude product
6 Crystallization from aqueous ethanol Final purification step to obtain pure compound

The product typically precipitates as a yellowish-white solid, which is then collected and purified by recrystallization.

Mechanistic Insights and Optimization

  • Role of Potassium Carbonate: Acts as a mild base to neutralize HCl formed during acylation, preventing protonation of the amino group and driving the reaction forward.
  • Solvent Choice (DMF): Polar aprotic solvent enhances nucleophilicity of the amino group and solubilizes both reactants effectively.
  • Temperature Control: Initial cooling prevents side reactions such as hydrolysis of acyl chloride or over-acylation.
  • Excess Acyl Chloride: Use of excess (3 equivalents) ensures complete conversion of amino groups to amides.
  • Work-up: Precipitation in ice water helps separate the product from soluble impurities.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Comments
Aminothiophene amount 10 mmol (2.27 g) Starting substrate
Base K2CO3, equimolar (10 mmol, 1.38 g) Neutralizes HCl
Acylating agent 2-Chloropropionyl chloride, 3 eq (30 mmol) Ensures full acylation
Solvent DMF, 20 mL Polar aprotic, good solubility
Temperature Ice bath during addition, room temp overnight Controls reaction rate and side reactions
Reaction time Overnight (approx. 12-16 hours) Ensures complete reaction
Isolation Precipitation in ice, filtration, washing Simple and efficient product isolation
Purification Crystallization from aqueous ethanol Yields pure crystalline product

Spectral and Analytical Characterization (Supporting Data)

  • 1H NMR: Characteristic signals confirming the formation of the amide bond and presence of chloropropanoyl moiety, such as triplet-quartet patterns for ethyl esters and specific chemical shifts for -CH2CH2Cl groups.
  • Mass Spectrometry: Confirms molecular weight and structure.
  • Melting Point and Purity: Determined post crystallization to ensure compound integrity.

Alternative Synthetic Routes and Considerations

While the above method is classical and efficient, alternative methods reported in related thiophene amide syntheses include:

  • Use of different bases (e.g., triethylamine) for acylation.
  • Acylation in biphasic systems (ethyl acetate-water) to minimize byproducts.
  • Activation of carboxylic acid derivatives by coupling reagents (e.g., EDC, DCC) for milder conditions.
  • Microwave-assisted synthesis for reduced reaction times.

However, the direct acylation of the amino group with 2-chloropropionyl chloride in DMF with potassium carbonate remains the most straightforward and widely adopted method for this compound.

Chemical Reactions Analysis

Types of Reactions: N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The chloro group can be reduced to form a primary amine.

  • Substitution: The carboxamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Primary amines.

  • Substitution: Amides or esters.

Scientific Research Applications

N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide is a compound with diverse applications, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and documented case studies.

Pharmacological Activity

This compound has been studied for its potential pharmacological activities, particularly as a dual-action agent targeting various biological pathways. Its structure allows it to interact with specific receptors and enzymes, making it a candidate for drug development.

Case Study: Pain Management

A patent describes arylamide derivatives, including compounds like this compound, that exhibit multimodal activity against pain by acting on the α2δ subunit of voltage-gated calcium channels. This interaction can lead to analgesic effects, providing a basis for further exploration in pain management therapies .

Anticancer Research

The compound's ability to inhibit certain kinases has been investigated in the context of cancer treatment. Research indicates that similar thiophene derivatives can act as inhibitors of Bruton’s tyrosine kinase (BTK), which is crucial in B-cell signaling and proliferation. This inhibition can potentially lead to reduced tumor growth and improved patient outcomes in hematological malignancies .

Anti-inflammatory Properties

Research has shown that compounds with similar structures possess anti-inflammatory properties. By modulating inflammatory pathways, this compound could serve as a therapeutic agent for diseases characterized by chronic inflammation.

Mechanism of Action

The mechanism by which N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiophene ring can bind to enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing their function. The chloro group can participate in electrophilic reactions, further affecting the compound's biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds Analyzed:

N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide (, Compound 6) Substituent: Carbamothioyl and imidazolidinone groups. Yield: 82%; Melting Point: 244–246°C. Key Feature: High crystallinity due to hydrogen-bonding imidazolidinone, contributing to elevated melting points compared to the target compound.

N-(4-Cinnamoylphenyl)thiophene-2-carboxamide (, T-IV-F) Substituent: Cinnamoyl (propenoyl) group. Yield: 65%; Melting Point: Not reported. Key Feature: The α,β-unsaturated ketone enhances π-conjugation, altering electronic properties compared to the target’s chlorinated amide.

N-(2-Nitrophenyl)thiophene-2-carboxamide ()

  • Substituent : Nitro group.
  • Melting Point : 397 K (~124°C).
  • Key Feature : The nitro group introduces strong electron-withdrawing effects, reducing melting points relative to carbamothioyl derivatives .

N-(4-Chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (, Compound 54)

  • Substituent : Piperidin-4-yloxy and chlorophenyl groups.
  • Yield : 34%; Melting Point : 169–171°C.
  • Key Feature : The piperidine ring improves blood-brain barrier permeability, a feature absent in the target compound .

Physicochemical Properties

Table 1: Comparative Data for Thiophene-2-Carboxamide Derivatives
Compound Name Substituent Yield (%) Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound 2-Chloropropanamido N/A Not reported N-H (3300 cm⁻¹), C=O (1680 cm⁻¹), C-Cl (750 cm⁻¹)
, Compound 6 Carbamothioyl/imidazolidinone 82 244–246 N-H (3250 cm⁻¹), C=S (1250 cm⁻¹)
, T-IV-F Cinnamoyl 65 Not reported C=O (1700 cm⁻¹), C=C (1600 cm⁻¹)
Nitro N/A ~124 NO₂ (1520 cm⁻¹), C=O (1690 cm⁻¹)
, Compound 54 Piperidin-4-yloxy 34 169–171 Piperidine C-O (1100 cm⁻¹), C-Cl (740 cm⁻¹)
Observations:
  • Melting Points: Carbamothioyl/imidazolidinone derivatives () exhibit the highest melting points (244–246°C) due to hydrogen-bonding networks, while nitro-substituted analogs () have lower values (~124°C) .
  • Yields : Piperidine-containing compounds () show lower yields (e.g., 34% for Compound 54) compared to carbamothioyl derivatives (82% in ), reflecting synthetic complexity .

Biological Activity

N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene ring and subsequent functionalization with the chloropropanamido group. The characterization of the compound is generally performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Anticancer Properties

Recent studies have indicated that thiophene carboxamide derivatives, including this compound, exhibit significant anticancer activity. For example, a study demonstrated that similar thiophene derivatives were effective against Hep3B liver cancer cells, with IC50 values indicating potent inhibitory effects on cell proliferation . The mechanism of action appears to involve interaction with tubulin, disrupting microtubule dynamics, which is critical for cancer cell division .

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2bHep3B5.46Tubulin binding
2eHep3B12.58Tubulin binding
This compoundTBDTBDTBD

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial activity. Research indicates that thiophene derivatives can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria . The exact mechanism is still under investigation, but it is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity Against Various Pathogens

PathogenActivity
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansWeak

Case Studies

  • Anticancer Study : A recent study synthesized a series of thiophene derivatives and evaluated their anticancer efficacy against Hep3B cells. The study found that compounds with a similar scaffold to this compound exhibited significant cytotoxicity, indicating a promising avenue for further development .
  • Antimicrobial Evaluation : Another study focused on a library of thiophene derivatives, including the target compound, assessing their effectiveness against various bacterial strains. Results showed that certain derivatives had comparable or superior activity relative to standard antibiotics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Tubulin Binding : Similar compounds have demonstrated the ability to bind to tubulin, inhibiting microtubule polymerization which is essential for mitosis in cancer cells .
  • Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes involved in bacterial metabolism or cell wall synthesis, contributing to its antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide?

  • Methodological Answer : Synthesis requires precise control of temperature (typically 60–100°C), solvent selection (e.g., acetonitrile or dichloromethane), and reaction time (1–24 hours). For example, coupling reactions involving thiophene-2-carbonyl chloride derivatives with aromatic amines often use reflux conditions in aprotic solvents to minimize side reactions . Stepwise protocols, such as those described for structurally similar compounds, involve sequential amidation and chlorination steps under inert atmospheres .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and confirming amide bond formation. Mass Spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography, as demonstrated for N-(2-nitrophenyl)thiophene-2-carboxamide, can resolve stereochemical ambiguities and intermolecular interactions .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of the thiophene ring?

  • Methodological Answer : Regioselectivity is influenced by electron-withdrawing/donating substituents and reaction catalysts. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) on the thiophene ring require careful selection of protecting groups for the amide moiety to prevent undesired side reactions. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., halogens) enhance positional control .

Q. What strategies are effective in analyzing crystal packing and intermolecular interactions for stability studies?

  • Methodological Answer : Single-crystal X-ray diffraction reveals non-classical hydrogen bonds (e.g., C–H⋯O/S) and π-π stacking, which influence solubility and stability. For N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between aromatic rings (8.5–13.5°) and weak interactions (e.g., C–H⋯S) were critical for understanding packing behavior . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) further assess polymorphic stability .

Q. How can metabolic stability and degradation pathways be evaluated for this compound?

  • Methodological Answer : Hydrolytic degradation studies under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 37°C) identify labile bonds, such as the chloropropanamido group. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) detects degradation products (e.g., 5-chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide), while in vitro liver microsomal assays predict hepatic metabolism .

Q. How should researchers resolve contradictions in reported biological activity data for thiophene-2-carboxamide derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. Replicate studies under standardized protocols (e.g., NIH/WHO guidelines) are critical. For example, conflicting cytotoxicity data may require orthogonal assays (MTT vs. ATP-based viability tests). Structure-Activity Relationship (SAR) studies comparing substituents (e.g., chloro vs. methoxy groups) clarify bioactivity trends .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide
Reactant of Route 2
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N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide

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